molecular formula C10H12BrNO2 B1331364 3-Bromo-n-(4-methoxyphenyl)propanamide CAS No. 7661-14-5

3-Bromo-n-(4-methoxyphenyl)propanamide

Cat. No. B1331364
CAS RN: 7661-14-5
M. Wt: 258.11 g/mol
InChI Key: PQJSGZILSMAKJP-UHFFFAOYSA-N
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Description

The compound "3-Bromo-N-(4-methoxyphenyl)propanamide" is a brominated amide with a methoxyphenyl substituent. It is structurally related to various other compounds that have been the subject of research due to their interesting chemical and physical properties, as well as potential biological activities. The studies on similar compounds have revealed insights into their conformational polymorphism, crystal structures, synthesis methods, and molecular interactions, which can be informative for understanding the characteristics of "3-Bromo-N-(4-methoxyphenyl)propanamide" .

Synthesis Analysis

The synthesis of related brominated propanamides typically involves halogenated hydrocarbon amination reactions or other suitable synthetic routes. For instance, the synthesis of a similar compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was achieved through a reaction between a chloro propanamide derivative and dimethylamine hydrochloride . Such methods could potentially be adapted for the synthesis of "3-Bromo-N-(4-methoxyphenyl)propanamide."

Molecular Structure Analysis

The molecular structure of brominated propanamides has been extensively studied using techniques such as X-ray diffraction. These compounds often crystallize in the monoclinic system and exhibit polymorphism, with different polymorphs displaying variations in molecular conformations and packing . The crystal structure analysis provides detailed information on bond lengths, angles, and dihedral angles, which are crucial for understanding the molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of brominated propanamides can be influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This characteristic makes these compounds suitable for further chemical transformations, such as coupling reactions or as initiators in polymerization processes . The electronic properties of the compounds, such as electron density and molecular orbitals, also play a significant role in their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propanamides, including their spectroscopic characteristics and thermal behavior, have been investigated using techniques like FT Raman, FTIR, UV/Vis spectroscopy, and differential scanning calorimetry . Computational studies complement these experimental techniques by providing insights into the electronic absorption spectra and rotational barriers of the molecules in the gas phase . Additionally, the stability of different polymorphs at room temperature can be attributed to the effectiveness of intermolecular interactions and molecular packing .

Scientific Research Applications

Photocleavage Reactions

The study of photocleavage reactions in monothioimides, including N-[4-methoxyphenyl(thiocarbonyl)]-N-phenyl-3-phenylpropanamide, reveals insights into their photochemical reactions. These molecules adopt specific conformations not suitable for γ-hydrogen abstraction, suggesting mechanisms involving nucleophilic attack by the carbonyl O atom on the C=S double bond, essential for the reaction process (Fu, Scheffer, & Trotter, 1998).

Bioevaluation Against Root-Knot Nematode

Synthesis of compounds including 3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, derived from substituted benzaldehyde and 4-hydroxy acetophenone, have shown potential in the bioevaluation against root-knot nematode (Meloidogyne javanica). The incorporation of carbamoyloxy moiety in 2-propen-1-ones enhances their nematicidal activity (Kumari, Singh, & Walia, 2014).

Photodynamic Therapy in Cancer Treatment

A new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups including a methoxyphenyl component, has been developed. Its properties as a photosensitizer are promising for Type II photodynamic therapy, particularly for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescent ATRP Initiator in Polymerizations

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, synthesized and analyzed, demonstrates efficacy as a fluorescent ATRP initiator in the polymerizations of acrylates. This finding contributes to the development of advanced materials in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Antimycobacterium Phlei Activity

A halogenated hydrocarbon amination reaction produced a molecule with a structure including a bromo-methoxyquinolin-phenyl component. This compound has been shown to possess anti-Mycobacterium phlei 1180 activity, indicating potential applications in microbiology and medicine (Bai et al., 2012).

properties

IUPAC Name

3-bromo-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSGZILSMAKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997938
Record name 3-Bromo-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-n-(4-methoxyphenyl)propanamide

CAS RN

7661-14-5
Record name NSC98123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Pasquinucci, C Parenti, E Amata, Z Georgoussi… - Pharmaceuticals, 2018 - mdpi.com
(−)-cis-N-Normetazocine represents a rigid scaffold able to mimic the tyramine moiety of endogenous opioid peptides, and the introduction of different N-substituents influences affinity …
Number of citations: 7 www.mdpi.com

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